1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

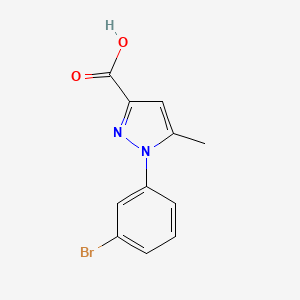

1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid represents a highly specialized member of the pyrazole carboxylic acid family, distinguished by its unique substitution pattern and molecular architecture. The compound is officially registered under the Chemical Abstracts Service number 784142-84-3, establishing its definitive chemical identity within the global chemical database systems. The molecular formula C11H9BrN2O2 precisely describes the atomic composition, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base pyrazole ring system is numbered according to established heterocyclic naming principles. The compound features a 3-bromophenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring, a methyl group located at position 5, and a carboxylic acid functional group positioned at the 3-carbon of the heterocyclic framework. The molecular weight of 281.11 grams per mole reflects the cumulative atomic mass contributions from all constituent elements.

The Simplified Molecular Input Line Entry System representation, documented as "O=C(C1=NN(C2=CC=CC(Br)=C2)C(C)=C1)O", provides a comprehensive linear notation that uniquely identifies the compound's connectivity pattern. This structural encoding system enables precise database searches and computational modeling applications. The International Chemical Identifier key SHQDQMGCSPGXQD-UHFFFAOYSA-N serves as an additional unique molecular identifier, facilitating cross-referencing across different chemical information systems.

Table 1: Fundamental Chemical Properties of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Historical Context in Heterocyclic Chemistry

The development of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid emerged from the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883. Knorr's foundational research established the fundamental principles of pyrazole synthesis and nomenclature, creating the conceptual framework that enabled subsequent generations of chemists to develop increasingly sophisticated pyrazole derivatives. The term "pyrazole" itself was coined by Knorr, reflecting his recognition of this heterocyclic system as a distinct and valuable class of organic compounds.

The classical synthesis methods developed during the late nineteenth and early twentieth centuries provided the mechanistic foundation for contemporary pyrazole chemistry. Hans von Pechmann's 1898 synthesis of pyrazole from acetylene and diazomethane represented a significant milestone in heterocyclic methodology, demonstrating the feasibility of constructing the pyrazole ring system through systematic organic transformations. These early achievements established pyrazoles as accessible synthetic targets and encouraged extensive investigation of their chemical properties and potential applications.

The evolution toward more complex substituted pyrazoles, including brominated derivatives like 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, reflects advances in synthetic methodology and growing understanding of structure-activity relationships in heterocyclic systems. The incorporation of halogen substituents, particularly bromine, has proven particularly valuable in medicinal chemistry applications, where the bromine atom can serve as a pharmacophore element or as a synthetic handle for further structural modifications. The development of efficient methods for introducing carboxylic acid functionality at specific positions of the pyrazole ring has further expanded the synthetic utility of these compounds.

Modern synthetic approaches to pyrazole derivatives have benefited from advances in transition metal catalysis, microwave-assisted synthesis, and green chemistry principles. These technological developments have enabled the preparation of increasingly complex pyrazole structures with improved efficiency and selectivity. The historical progression from simple pyrazole synthesis to sophisticated multi-substituted derivatives like 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid illustrates the dynamic nature of heterocyclic chemistry and its continuous adaptation to meet evolving research needs.

Table 2: Historical Milestones in Pyrazole Chemistry Development

Significance in Pharmaceutical and Materials Science Research

1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid occupies a strategic position in contemporary pharmaceutical research due to its distinctive molecular architecture and potential for diverse biological activities. The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those targeting specific enzyme interactions and receptor binding applications. Research investigations have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, making them attractive candidates for drug development programs.

The pharmaceutical significance of brominated pyrazole derivatives extends beyond their direct biological activities to encompass their utility as synthetic intermediates in medicinal chemistry. The bromine substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures through systematic structural modifications. This synthetic versatility has proven particularly valuable in structure-activity relationship studies, where researchers can systematically evaluate the impact of different substituents on biological activity profiles.

Materials science applications of pyrazole derivatives, including 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, have emerged as an active area of research interest. The compound's potential applications in advanced materials development include its use in polymer synthesis, where the heterocyclic framework can impart desirable properties such as thermal stability and chemical resistance. Additionally, the carboxylic acid functionality provides opportunities for coordination chemistry applications, where the compound can serve as a ligand in metal complex formation for catalysis or materials applications.

Contemporary research efforts have focused on exploring the enzyme inhibition properties of pyrazole derivatives, with particular attention to their potential as therapeutic agents. Studies have documented significant antimicrobial activity against various bacterial strains, with some derivatives showing promising inhibition zones against pathogenic organisms. The anti-inflammatory potential of pyrazole compounds has also attracted considerable research attention, particularly in the context of developing new treatments for inflammatory diseases with improved safety profiles compared to existing therapies.

Table 3: Research Applications of Pyrazole Derivatives in Pharmaceutical Development

The integration of computational chemistry methods with experimental research has further enhanced the significance of compounds like 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in contemporary drug discovery programs. Molecular modeling studies enable researchers to predict binding affinities, optimize molecular interactions, and design improved derivatives with enhanced biological activity profiles. This computational approach has accelerated the development timeline for new pharmaceutical candidates and improved the efficiency of structure-activity relationship investigations.

Properties

IUPAC Name |

1-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQDQMGCSPGXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

It’s known that pyrazole compounds can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

A related compound was found to have a maximum concentration (cmax) of 56865 ± 12214 ng/mL, reached 100 ± 045 h after oral administration . This suggests that 1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid may have similar ADME properties.

Result of Action

Given its potential antileishmanial and antimalarial activities, it may lead to the death or inhibition of these parasites .

Biological Activity

Introduction

1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding the biological activity of this compound, including its anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. This specific arrangement contributes to its biological activity, particularly in influencing cellular pathways.

Chemical Structure

- IUPAC Name : 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- CAS Number : 784142-84-3

Anticancer Activity

Research indicates that derivatives of pyrazole, including 1-(3-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. A study reported that compounds within this class demonstrated growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

The anticancer effects are attributed to several mechanisms:

- Microtubule Destabilization : Compounds have shown to inhibit microtubule assembly, which is crucial for mitosis, leading to apoptosis in cancer cells .

- Apoptosis Induction : Further evaluations indicated that certain derivatives could enhance caspase-3 activity, confirming their role in promoting programmed cell death .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| HepG2 | 4.98 - 14.65 | Apoptosis induction |

Additional Biological Activities

Beyond anticancer properties, pyrazole derivatives have been explored for various other biological activities:

- Antibacterial Activity : Some studies suggest potential antibacterial effects against gram-positive and gram-negative bacteria .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized multiple pyrazole derivatives, including the target compound. They found that at concentrations as low as 10 μM, several compounds induced significant morphological changes in MDA-MB-231 cells and enhanced apoptotic markers such as caspase activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of related pyrazole compounds. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains like E. faecalis and P. aeruginosa .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively induced apoptosis in human cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties : The compound has also shown promise in treating inflammatory diseases. Research indicates that it can inhibit key inflammatory pathways, thus providing a basis for developing anti-inflammatory drugs. In vitro studies have revealed that it reduces the production of pro-inflammatory cytokines in macrophages, which could be beneficial in conditions such as rheumatoid arthritis .

Agricultural Applications

Herbicidal Activity : 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been explored as a potential herbicide. Its structural properties allow it to interact with specific enzymes in plants, leading to growth inhibition. Field trials demonstrated effective weed control in various crops without significant phytotoxicity, indicating its potential for sustainable agriculture practices .

Material Science

Polymer Chemistry : The compound serves as a versatile building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers modified with this pyrazole derivative exhibit improved resistance to degradation under UV exposure, making them suitable for outdoor applications .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromophenyl group (electron-withdrawing) in the target compound contrasts with the methoxyphenyl group (electron-donating) in its analog, leading to differences in aromatic reactivity and interaction with biological targets .

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine or chlorine may enhance hydrophobic interactions in protein binding pockets, as seen in kinase inhibitors .

- Acid Stability : Carboxylic acid derivatives with fluorinated substituents (e.g., difluoromethyl) exhibit improved metabolic stability but reduced solubility in aqueous media compared to the brominated analog .

Preparation Methods

Key Features:

- Starting Materials: Trichloromethyl enones serve as precursors for the carboxyalkyl moiety.

- Hydrazine Source: Aryl hydrazine hydrochlorides (e.g., 3-bromophenylhydrazine hydrochloride) direct the formation of the 1,3-regioisomer.

- Reaction Conditions: Initial stirring at room temperature followed by reflux in alcohol solvents (methanol or higher boiling alcohols) for 16 hours.

- Mechanism: The hydrazine attacks the enone carbonyl, forming intermediates that cyclize to pyrazolines and then dehydrate to pyrazoles. The trichloromethyl group undergoes methanolysis to yield the carboxylic acid functionality.

- Yields: Moderate to excellent (41–97%) depending on substrate and conditions.

Experimental Procedure Summary:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve trichloromethyl enone in alcohol | 10 mL for low boiling alcohols, 2 mL for others |

| 2 | Add aryl hydrazine hydrochloride (1.2 equiv) | Stir vigorously at room temperature for 15 min |

| 3 | Heat to reflux for 16 hours | Oil bath at reflux or 90 °C for high boiling solvents |

| 4 | Cool and remove solvent under vacuum | Purify by silica gel chromatography |

This method allows regioselective synthesis of the pyrazole ring with the carboxylic acid at position 3 and the aryl substituent at position 1, suitable for 1-(3-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid synthesis.

Stepwise Synthesis from Diethyl Butynedioate and Methylhydrazine (Patent Method)

A patented method outlines a detailed synthetic sequence starting from diethyl butynedioate to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which can be adapted for the 3-bromophenyl derivative.

Synthetic Steps:

| Step | Reaction | Description |

|---|---|---|

| 1 | Condensation | Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Bromination of the hydroxy pyrazole ester with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis | Hydrolysis of the ethyl ester in sodium hydroxide alcoholic solution to obtain the free acid |

| 4 | Carbamate Formation | Substitution reaction with azido dimethyl phosphate and tert-butyl alcohol to produce tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | Hydrolysis of the carbamate in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine |

Reaction Conditions and Notes:

- Hydrolysis is performed at room temperature with 10% NaOH in ethanol.

- Bromination uses tribromooxyphosphorus, a selective brominating agent for heterocycles.

- Carbamate formation proceeds in dimethylformamide at 100 °C.

- Final deprotection occurs in dichloromethane with 50% trifluoroacetic acid at room temperature.

This method provides a controlled route to the brominated pyrazole carboxylic acid with high purity and yield, suitable for scale-up.

Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones or Enones

The classical approach to pyrazole carboxylic acids involves cyclocondensation of hydrazines with β-diketones or enones.

- Hydrazine Source: 3-bromophenylhydrazine or derivatives.

- 1,3-Diketone: Methyl acetoacetate or similar compounds bearing methyl groups for substitution at position 5.

- Cyclization: Acidic or neutral conditions promote ring closure to pyrazole.

- Oxidation: If necessary, oxidation of intermediates to install the carboxylic acid.

This approach is well-established for pyrazole synthesis but may require optimization for regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Trichloromethyl Enones + Aryl Hydrazines | Trichloromethyl enones, arylhydrazine hydrochlorides | Reflux in alcohol, 16 h, methanolysis step | Regioselective, one-pot synthesis | 41–97% | Suitable for various aryl substituents |

| Diethyl Butynedioate + Methylhydrazine (Patent) | Diethyl butynedioate, methylhydrazine | Bromination with tribromooxyphosphorus, hydrolysis in NaOH, carbamate formation and deprotection | Stepwise, high purity | Not specified | Detailed control over bromination and carboxylation |

| Cyclocondensation of Hydrazines + 1,3-Diketones | 3-Bromophenylhydrazine, methyl acetoacetate | Acidic or neutral cyclization, possible oxidation | Classical, widely used | Moderate to high | May require optimization for regioselectivity |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

- Multicomponent reactions to assemble the pyrazole core, followed by bromophenyl introduction via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .

- Cyclization reactions under reflux with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to stabilize intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Optimization Tips: Use Pd(PPh₃)₄ as a catalyst (1–5 mol%), maintain inert atmospheres, and monitor reaction progress with TLC. Yields improve with stoichiometric control of the bromophenyl precursor and slow addition of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. Aromatic protons appear δ 7.2–8.5 ppm, while the pyrazole ring protons resonate at δ 6.5–7.0 ppm .

- X-ray Crystallography: Resolves hydrogen bonding patterns (e.g., carboxylic acid dimerization) and confirms the bromophenyl orientation .

- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺: ~295.0 m/z for C₁₁H₉BrN₂O₂) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight containers away from light and moisture. Dispose of waste via licensed chemical disposal services .

- Emergency Measures: For spills, absorb with inert material (vermiculite) and wash areas with ethanol/water .

Advanced Research Questions

Q. How do structural modifications at the 3-bromophenyl or 5-methyl positions influence the compound's biological activity, based on SAR studies?

Methodological Answer:

- Bromophenyl Substitution: Replacing bromine with electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets. Compare activity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .

- Methyl Group Impact: Removing the 5-methyl group reduces steric hindrance, potentially improving solubility but altering target affinity. Synthesize analogs via dealkylation and test in cell-based viability assays (e.g., MTT) .

Q. How can researchers resolve contradictions in reported biological activity data across different substituted pyrazole derivatives?

Methodological Answer:

- Standardize assays (e.g., fixed IC₅₀ measurement protocols) and control variables like solvent (DMSO concentration ≤0.1%) .

- Perform dose-response curves in triplicate and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .

- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding modes. Focus on the carboxylic acid group’s role in hydrogen bonding .

Q. What strategies improve the solubility and stability of this compound under physiological conditions for in vitro assays?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to generate the sodium carboxylate salt, enhancing aqueous solubility .

- Co-solvent Systems: Use PBS buffer with 10% PEG-400 to maintain stability during cell culture experiments .

Q. How can regioselectivity challenges during bromophenyl substitution be addressed to avoid byproducts?

Methodological Answer:

- Directing Groups: Introduce -NO₂ or -OMe groups to the phenyl ring to steer bromination to the meta position. Remove directors post-reaction via catalytic hydrogenation .

- Low-Temperature Conditions: Perform reactions at 0–5°C to suppress undesired ortho substitution .

Q. What analytical approaches are recommended to study the compound’s decomposition under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate at pH 2–12 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- LC-MS Identification: Characterize degradation products (e.g., decarboxylated derivatives) using high-resolution mass spectrometry .

Q. What in vitro bioactivity assays are most relevant for prioritizing this compound for further development?

Methodological Answer:

- Anticancer Screening: Test against NCI-60 cell lines, with dose ranges of 1–100 µM. Use paclitaxel as a positive control .

- Enzyme Inhibition: Assess IC₅₀ against COX-2 or MMP-9 via fluorogenic substrates (e.g., Dabcyl-QPQGLAK-FAM for MMP-9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.